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Compound of Interest

6-bromo-N,N-dimethylpyrazin-2-
Compound Name:
amine
CAS No.: 1027512-51-1
Cat. No.: B3204074
. J

This technical guide provides a comprehensive analysis of 6-bromo-N,N-dimethylpyrazin-2-
amine, a heterocyclic compound with significant potential as a building block in medicinal and
materials chemistry. It is important to note that as of the date of this publication, specific
experimental data for this compound is not widely available in peer-reviewed literature.
Therefore, this document leverages established principles of physical organic chemistry and
draws comparative data from structurally related analogs, such as its isomers and
pyridine/pyridazine counterparts, to offer a predictive yet scientifically grounded overview.

The pyrazine ring is a "privileged" scaffold in drug discovery, appearing in numerous FDA-
approved therapeutics. Its ability to act as a hydrogen bond acceptor and its specific electronic
properties make it a valuable core for designing molecules that interact with biological targets.
The presence of a bromine atom at the 6-position offers a versatile handle for synthetic
diversification, primarily through metal-catalyzed cross-coupling reactions. The dimethylamino
group at the 2-position significantly modulates the electronic character of the ring and provides
a site for further functionalization or can influence the pharmacokinetic properties of a larger
molecule.

This guide is intended for researchers, synthetic chemists, and drug development professionals
who may consider using this molecule in their research endeavors. We will cover its
fundamental chemical identity, predicted physicochemical properties, a plausible synthetic
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route, expected spectroscopic signatures, and potential applications, all while maintaining a
rigorous, evidence-based approach.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is to establish its precise structure
and associated identifiers.

¢ I[UPAC Name: 6-bromo-N,N-dimethylpyrazin-2-amine
e Molecular Formula: CeHsBrNs

» Molecular Weight: 202.05 g/mol

e Monoisotopic Mass: 200.99016 Da

o CAS Number: While a specific CAS number for this compound is not prominently listed, the
isomer 5-Bromo-N,N-dimethylpyrazin-2-amine has the CAS Number 446286-94-8[1].
Researchers should verify the CAS number upon sourcing or synthesis.

Below is a 2D representation of the chemical structure.

Caption: Chemical structure of 6-bromo-N,N-dimethylpyrazin-2-amine.

Predicted Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of 6-
bromo-N,N-dimethylpyrazin-2-amine. These predictions are based on data from analogous
compounds and general chemical principles.
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Property

Predicted Value /
Observation

Rationale /| Comparative
Data

Physical State

Likely a liquid or low-melting

solid at room temperature.

The related compound, 6-
Bromo-N,N-dimethylpyridin-2-
amine, is described as a liquid
or a solid with a melting point
of 56-57 °C. The pyrazine core
may lead to a slightly higher
melting point due to increased
symmetry and potential for

intermolecular interactions.

Boiling Point

Estimated >280 °C at 760

mmHg.

6-Bromo-N,N-dimethylpyridin-
2-amine has a boiling point of
approximately 282 °C. The

boiling point is expected to be

in a similar range.

Solubility

Soluble in common organic
solvents (e.g.,
Dichloromethane, Ethyl
Acetate, Methanol, DMSO).

Sparingly soluble in water.

The presence of the nonpolar
pyrazine ring and the
dimethylamino group,
combined with the bromo
substituent, suggests good
solubility in organic solvents.
The nitrogen atoms in the
pyrazine ring may allow for
limited aqueous solubility

through hydrogen bonding.

pKa (Conjugate Acid)

Estimated 2.0 - 3.5

The pyrazine ring is less basic
than pyridine due to the
second electron-withdrawing
nitrogen atom. The electron-
donating dimethylamino group
will increase basicity relative to
unsubstituted pyrazine, but the
electron-withdrawing bromine

will counteract this effect.
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The presence of the bromine
atom and the dimethyl groups
) increases lipophilicity. The
LogP Estimated 1.5- 2.5 )
isomer 5-Bromo-N,N-
dimethylpyrazin-2-amine has a

predicted LogP of 1.3051[1].

Proposed Synthesis Methodology

The most direct and plausible route to synthesize 6-bromo-N,N-dimethylpyrazin-2-amine is
via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed for
the amination of halogenated pyridines, pyridazines, and pyrazines.[2][3]

The proposed starting material would be a di-halogenated pyrazine, such as 2,6-
dibromopyrazine. The reaction involves the regioselective displacement of one of the bromine

atoms by dimethylamine.
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Caption: Proposed workflow for the synthesis of 6-bromo-N,N-dimethylpyrazin-2-amine.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and should be optimized by monitoring the reaction
progress using techniques like TLC or LC-MS.

o Reaction Setup: To a sealable reaction vessel, add 2,6-dibromopyrazine (1.0 eq) and a
suitable polar aprotic solvent such as DMSO or NMP.

o Reagent Addition: Add a solution of dimethylamine (2.0 - 2.5 eq., typically as a solution in
THF or as a gas) to the reaction mixture at room temperature.
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e Heating: Seal the vessel and heat the reaction mixture to a temperature between 80 °C and
120 °C. The reaction is typically stirred for several hours to overnight.

e Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a mobile
phase of ethyl acetate/hexanes) or LC-MS. The formation of the desired product and
potentially a di-substituted byproduct should be observed.

o Workup: Upon completion, cool the reaction mixture to room temperature. Quench the
reaction by carefully adding water. Extract the agueous layer multiple times with a suitable
organic solvent like ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product should then be
purified by column chromatography on silica gel to separate the desired mono-substituted
product from any unreacted starting material and the di-substituted byproduct (N,N,N',N'-
tetramethylpyrazine-2,6-diamine).

Predicted Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized
compound. Based on the structure, the following spectral data can be anticipated.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
« 'H NMR (400 MHz, CDCls):

o 0 ~8.0-8.2 ppm (s, 1H): This singlet would correspond to the proton at the C3 position of
the pyrazine ring.

o 0 ~7.8-8.0 ppm (s, 1H): This singlet corresponds to the proton at the C5 position. Its
chemical shift is influenced by the adjacent bromine atom.

o 0 ~3.1-3.3 ppm (s, 6H): A sharp singlet integrating to six protons, characteristic of the two
equivalent methyl groups of the dimethylamino substituent.

e 13C NMR (100 MHz, CDCl3):

o 0 ~155-160 ppm: Quaternary carbon at C2, attached to the dimethylamino group.
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[e]

0 ~140-145 ppm: Carbon at C3.

o

0 ~135-140 ppm: Carbon at C5.

[¢]

0 ~130-135 ppm: Quaternary carbon at C6, attached to the bromine atom.

[e]

0 ~40-45 ppm: Carbon signal for the two methyl groups of the dimethylamino moiety.

Mass Spectrometry (MS)

o Method: Electrospray lonization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS)
with Electron lonization (EI).

o Expected Molecular lon (M*): A prominent molecular ion peak will be observed. Due to the
presence of bromine, this will appear as a characteristic doublet with a ~1:1 intensity ratio:

o m/z for 7°Br isotope: 201.0
o mj/z for 8Br isotope: 203.0
o Key Fragmentation Patterns (El):
o Loss of a methyl radical (-CHs) from the molecular ion.
o Loss of Br radical (-Br).

o Fragmentation of the pyrazine ring.

Potential Applications in Research and
Development

While specific applications for 6-bromo-N,N-dimethylpyrazin-2-amine are not yet
documented, its structure suggests utility in several high-value research areas.

o Medicinal Chemistry: The pyrazine core is present in drugs targeting various diseases. This
compound could serve as a key intermediate for synthesizing novel kinase inhibitors, which
are crucial in oncology.[5] The bromine atom can be replaced via Suzuki, Stille, or Buchwald-
Hartwig coupling reactions to introduce diverse aryl or heteroaryl groups, enabling the
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exploration of structure-activity relationships (SAR).[6] Furthermore, substituted amino-
pyrazines have been investigated for their antimicrobial properties.[7]

o Agrochemicals: The pyridazine scaffold, structurally related to pyrazine, is found in various
herbicides, fungicides, and insecticides.[6] This compound could be used to generate novel
agrochemical candidates by functionalizing the bromine position.

o Materials Science: Pyrazine derivatives are used in the synthesis of organic light-emitting
diodes (OLEDSs), polymers, and ligands for metal-organic frameworks (MOFs) due to their
electronic properties and ability to coordinate with metals.

Safety and Handling

No specific safety data sheet (SDS) is available for 6-bromo-N,N-dimethylpyrazin-2-amine.
However, based on the data for its analogs, the following precautions should be taken.[8][9]

o Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation),
H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

o Precautionary Measures:
o Handle in a well-ventilated area or a chemical fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat.[10][11]

o Avoid inhalation of dust, fumes, or vapors.

o Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of
water.[10]

o Store in a cool, dry place away from incompatible materials such as strong oxidizing
agents.

Conclusion

6-bromo-N,N-dimethylpyrazin-2-amine represents a promising yet underexplored chemical
entity. Its combination of a biologically relevant pyrazine core, a versatile bromine handle for
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synthetic elaboration, and a modulating dimethylamino group makes it an attractive starting
material for discovering new molecules with potential therapeutic, agrochemical, or material
applications. This technical guide provides a predictive but robust framework for researchers to
begin working with this compound, from its synthesis and characterization to its potential end-
uses. As with any novel compound, careful experimental design and thorough analytical
confirmation are paramount.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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